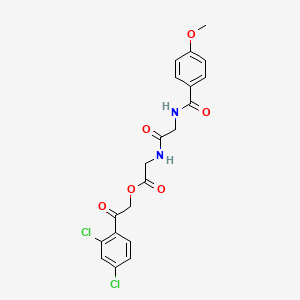![molecular formula C25H23NO3 B4008026 N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related tetracyclic compounds involves multistep organic reactions, starting with foundational substrates that undergo a series of transformations, including etherification, oximation, and Beckmann rearrangement. For instance, a derivative, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was synthesized from rotenone and dimethyloxosulphonium methylide through a sequence of well-orchestrated steps, highlighting the complexity and the precision required in the synthetic route (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of synthesized compounds is elucidated using advanced spectroscopic techniques, such as 1H NMR and MS, complemented by elemental analysis. Crystallographic studies, such as X-ray single crystal diffraction, provide detailed insights into the spatial arrangement of atoms within the molecule, revealing the triclinic crystal system of related compounds and helping understand the stereochemical aspects critical for their reactivity and properties (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
Tetracyclic compounds exhibit a diverse range of chemical reactions, including bromination, intramolecular oxygen migration, and skeletal rearrangement. These reactions are pivotal in further modifying the core structure, allowing for the introduction of various functional groups that can alter the compound's chemical behavior and its interaction with biological systems. For example, the reaction of 3,10-epoxycyclohexadeca-tetraene derivatives demonstrates the complexity of intramolecular interactions and the potential for generating novel structures through strategic chemical manipulations (Menzek & Altundas, 2006).
Scientific Research Applications
Synthesis and Derivative Development
- Synthesis of Novel Derivatives : A study by Aghekyan et al. (2009) demonstrated the use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in the synthesis of novel derivatives, showcasing the potential of N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0
2,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in the development of new chemical compounds (Aghekyan et al., 2009).
Chemical Properties and Reactions
- Fluorescence Quenching Studies : Patil et al. (2013) conducted research on the fluorescence quenching of a related carboxamide, contributing to the understanding of chemical properties and interactions involving N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0
2,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Patil et al., 2013).
Macrocyclic Compounds and Catalysis
- Macrocyclic Compounds and Ligand Development : The development of N-heterocyclic carbenes derived from macrocyclic compounds, as discussed by Altenhoff et al. (2004), highlights the relevance of such structures in transition-metal catalysis, possibly including N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0
2,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Altenhoff et al., 2004).
Molecular Assembly and Material Science
- Molecular Assembly in Polyamides : Research by Shishido et al. (2014) on benzenecarboxamides demonstrates the potential of similar compounds in forming molecular assemblies, which is relevant to materials science and the study of N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0
2,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Shishido et al., 2014).
Applications in Organic Synthesis
- Synthesis of Heterocyclic Polyamides : The work of Hamciuc et al. (2001) on the synthesis of fluorinated heterocyclic polyamides may provide insights into similar processes involving N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0
2,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Hamciuc et al., 2001).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-28-15-11-12-22(23(13-15)29-2)26-25(27)21-14-20-16-7-3-5-9-18(16)24(21)19-10-6-4-8-17(19)20/h3-13,20-21,24H,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWIRCCRRKSIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC3C4=CC=CC=C4C2C5=CC=CC=C35)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)
![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)
![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)
![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)
![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)
![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)
![1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)